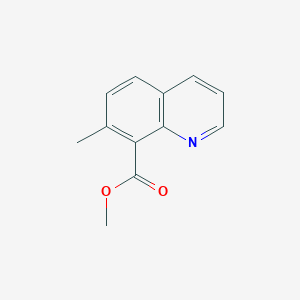
Methyl 7-methylquinoline-8-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 7-méthylquinoléine-8-carboxylate de méthyle est un composé aromatique hétérocyclique appartenant à la famille des quinoléines. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale. Ce composé présente un noyau quinoléine avec un groupe méthyle en position 7 et un groupe ester carboxylate en position 8.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 7-méthylquinoléine-8-carboxylate de méthyle peut être réalisée selon plusieurs méthodes. Une approche courante est la synthèse de Friedländer, qui implique la condensation de la 2-aminobenzaldéhyde avec une cétone en présence d'un catalyseur acide. Une autre méthode est la synthèse de Skraup, qui utilise de l'aniline, du glycérol et un agent oxydant tel que le nitrobenzène ou l'acide sulfurique.
Méthodes de production industrielle
Dans les milieux industriels, la synthèse du 7-méthylquinoléine-8-carboxylate de méthyle implique souvent l'utilisation de réacteurs à écoulement continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour minimiser les sous-produits et maximiser l'efficacité du procédé.
Analyse Des Réactions Chimiques
Types de réactions
Le 7-méthylquinoléine-8-carboxylate de méthyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de la N-oxyde de quinoléine.
Réduction : Les réactions de réduction peuvent convertir le cycle quinoléine en dérivés de la tétrahydroquinoléine.
Substitution : Les réactions de substitution électrophile peuvent introduire divers groupes fonctionnels sur le cycle quinoléine.
Réactifs et conditions courantes
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.
Substitution : Des réactifs comme le brome ou le chlore peuvent être utilisés pour les réactions d'halogénation.
Principaux produits formés
Oxydation : Dérivés de la N-oxyde de quinoléine.
Réduction : Dérivés de la tétrahydroquinoléine.
Substitution : Dérivés halogénés de la quinoléine.
Applications de la recherche scientifique
Le 7-méthylquinoléine-8-carboxylate de méthyle a plusieurs applications dans la recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de dérivés de la quinoléine plus complexes.
Biologie : Le composé est étudié pour ses propriétés antimicrobiennes et anticancéreuses potentielles.
Médecine : Les dérivés de la quinoléine, y compris le 7-méthylquinoléine-8-carboxylate de méthyle, sont étudiés pour leur potentiel en tant qu'agents thérapeutiques.
Industrie : Le composé est utilisé dans le développement de colorants, de pigments et d'autres produits chimiques industriels.
Mécanisme d'action
Le mécanisme d'action du 7-méthylquinoléine-8-carboxylate de méthyle implique son interaction avec diverses cibles moléculaires. Le cycle quinoléine peut s'intercaler avec l'ADN, perturbant sa fonction et conduisant à la mort cellulaire. De plus, le composé peut inhiber les enzymes impliquées dans des voies biologiques essentielles, contribuant à ses activités antimicrobiennes et anticancéreuses.
Applications De Recherche Scientifique
Methyl 7-methylquinoline-8-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: Quinoline derivatives, including this compound, are investigated for their potential as therapeutic agents.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 7-methylquinoline-8-carboxylate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit enzymes involved in critical biological pathways, contributing to its antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Composés similaires
- 8-méthylquinoléine-7-carboxylate de méthyle
- 2-méthylquinoléine
- 4-méthylquinoléine
Unicité
Le 7-méthylquinoléine-8-carboxylate de méthyle est unique en raison de son motif de substitution spécifique sur le cycle quinoléine, qui confère des propriétés chimiques et biologiques distinctes. Ses groupes méthyle et carboxylate spécifiques à la position influencent sa réactivité et son interaction avec les cibles biologiques, ce qui en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C12H11NO2 |
|---|---|
Poids moléculaire |
201.22 g/mol |
Nom IUPAC |
methyl 7-methylquinoline-8-carboxylate |
InChI |
InChI=1S/C12H11NO2/c1-8-5-6-9-4-3-7-13-11(9)10(8)12(14)15-2/h3-7H,1-2H3 |
Clé InChI |
BCWPQMAXHIMUNX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=C(C=CC=N2)C=C1)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















